N-Phenyl-L-phenylalanine
Description
Contextualization within N-Substituted Amino Acid Chemistry and Derivative Design
N-substituted amino acids are a class of molecules where one or both hydrogen atoms of the amino group (-NH2) are replaced by other organic groups. rsc.orgrsc.orggoogle.com This structural modification is a fundamental strategy in medicinal chemistry and derivative design to alter the physicochemical properties of the parent amino acid. nih.gov For instance, N-substitution can improve metabolic stability, enhance membrane permeability, and increase oral bioavailability of peptide-based molecules. nih.gov
The design of N-substituted derivatives is a cornerstone of peptide and pharmaceutical synthesis. A common example is the use of the tert-butyloxycarbonyl (Boc) group to protect the amino function of phenylalanine (creating N-Boc-L-phenylalanine), which prevents unwanted side reactions during peptide synthesis. cymitquimica.comontosight.ai Similarly, the N-phenylacetyl group can be attached to L-phenylalanine (B559525) to create N-Phenylacetyl-L-phenylalanine, a synthetic derivative used as an intermediate in the production of certain pharmaceuticals. ontosight.ai The synthesis of N-substituted α-amino esters can be achieved with high efficiency and stereoselectivity using biocatalytic methods, such as employing imine reductases for reductive amination. nih.gov
Significance of N-Substitution in Phenylalanine Research and Analogous Systems
Phenylalanine is an essential aromatic amino acid that serves as a precursor for key neurotransmitters and hormones. wikipedia.orgresearchgate.net Its hydrophobic phenyl side chain plays a critical role in the structure and function of proteins. aip.org The modification of the N-terminus of phenylalanine is a significant area of research because it can modulate the molecule's biological activity and physical properties.
N-substitution on phenylalanine can lead to derivatives with novel applications. For example, N-acyl-L-phenylalanine derivatives have been developed as potent antagonists for Very Late Antigen-4 (VLA-4), mimicking the conformation of cyclic peptides. researchgate.net The methylation of the nitrogen atom to produce N-methyl-L-phenylalanine is another important modification used in peptide synthesis to enhance stability and tune biological activity. asianpubs.org Research has also explored the effects of various substitutions on the phenyl ring of phenylalanine, which, in conjunction with N-terminal modifications, allows for the creation of a diverse range of chemical tools and potential therapeutics. acs.org Studies on peptide analogs have shown that the three phenylalanine residues in 26RFa(20–26) exhibit different levels of tolerance to N-substitution, highlighting the nuanced role of each residue in biological activity. mdpi.com The introduction of a phenyl group at the nitrogen, as seen in N-Phenyl-L-phenylalanine, creates a unique scaffold for further chemical exploration and the development of complex molecular architectures.
Structure
3D Structure
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(2S)-2-anilino-3-phenylpropanoic acid |
InChI |
InChI=1S/C15H15NO2/c17-15(18)14(11-12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10,14,16H,11H2,(H,17,18)/t14-/m0/s1 |
InChI Key |
ONLXDDXNWDCHRV-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Analytical Characterization and Spectroscopic Investigations of N Phenyl L Phenylalanine Systems
Spectroscopic Analysis of N-Phenyl-L-phenylalanine and its Analogues
Spectroscopic techniques are fundamental in elucidating the molecular structure, bonding, and electronic properties of this compound and its related compounds. By probing the interactions of these molecules with electromagnetic radiation, detailed information about their vibrational, electronic, and structural characteristics can be obtained.
In the parent compound, L-phenylalanine (B559525), the zwitterionic nature in the solid state gives rise to characteristic bands. Key vibrations include those from the charged amino group (NH3+), the carboxylate group (COO-), and the phenyl ring. researchgate.net For instance, asymmetric and symmetric stretching vibrations of the NH3+ group are observed around 3068 cm⁻¹ and 3034 cm⁻¹, respectively, while its deformation vibrations appear at approximately 1608 cm⁻¹ and 1525 cm⁻¹. researchgate.net The asymmetric stretching of the COO- group is typically found near 1587 cm⁻¹. researchgate.net
The phenyl ring contributes several distinct bands, including a C=C stretching vibration as a shoulder at 1625 cm⁻¹, a ring breathing mode near 1001 cm⁻¹, and out-of-plane bending modes around 848 cm⁻¹. researchgate.netresearchgate.net
For N-acylated analogues, such as N-acetyl-L-phenylalanine, the introduction of the amide linkage significantly alters the spectrum. In a zinc(II) complex of N-acetyl-L-phenylalanine, the coordination of the carboxylate group to the metal ion is indicated by shifts in the COO- stretching bands; the free ligand shows sharp bands at 1695 cm⁻¹ and 1552 cm⁻¹, which shift to 1602 cm⁻¹ and 1433 cm⁻¹ upon complexation. researchgate.net
The table below summarizes key vibrational frequencies observed in L-phenylalanine and its derivatives.
| Vibrational Mode | L-phenylalanine (cm⁻¹) | N-acetyl-L-phenylalanine Ligand (cm⁻¹) | Reference |
| NH₃⁺ asymmetric stretch | 3068 | N/A | researchgate.net |
| NH₃⁺ symmetric stretch | 3034 | N/A | researchgate.net |
| C=O stretch (Carboxylate) | 1587 (asymmetric) | 1695, 1552 | researchgate.netresearchgate.net |
| NH₃⁺ deformation | 1608 (asymmetric), 1525 (symmetric) | N/A | researchgate.net |
| Phenyl ring C=C stretch | 1625, 1600 | - | researchgate.netresearchgate.net |
| Phenyl ring breathing | 1001 | - | researchgate.net |
| Phenyl ring C-H out-of-plane bend | 848 | - | researchgate.net |
Data presented for L-phenylalanine reflects its common zwitterionic form.
NMR spectroscopy is a powerful tool for determining the precise molecular structure of this compound systems in solution and the solid state.
¹H NMR: In the ¹H NMR spectrum of L-phenylalanine in D₂O, the protons of the phenyl group typically appear as a multiplet in the aromatic region, approximately between 7.33 and 7.43 ppm. chemicalbook.com The α-proton (CH) gives a signal around 3.99 ppm, while the diastereotopic β-protons (CH₂) appear as distinct signals, for example, at 3.29 ppm and 3.13 ppm. chemicalbook.com Protons on heteroatoms like the amine and carboxylic acid are often not observed in D₂O due to rapid exchange with the deuterium in the solvent. researchgate.net
¹³C NMR: Solid-state ¹³C NMR studies on phenylalanine have shown that different crystalline forms can be distinguished. mit.edu For phenylalanine and tyrosine residues in dipeptides, the chemical shifts of the aromatic carbons, particularly Cγ (the non-protonated carbon attached to the β-carbon), are sensitive to local electrostatic field effects. illinois.edu Research has shown a strong correlation between the calculated Cγ atomic charges and the observed chemical shifts. illinois.edu
The table below presents typical ¹H NMR chemical shifts for L-phenylalanine.
| Proton | Chemical Shift (ppm) in D₂O | Reference |
| Phenyl (C₆H₅) | 7.33 - 7.43 | chemicalbook.com |
| α-CH | 3.99 | chemicalbook.com |
| β-CH₂ | 3.13, 3.29 | chemicalbook.com |
UV-Visible spectroscopy probes the electronic transitions within a molecule. For this compound and its analogues, the absorption of UV light is dominated by the phenyl chromophore. libretexts.orgacs.org
L-phenylalanine exhibits characteristic ultraviolet absorption due to its benzene ring. acs.org The spectrum typically shows absorption maxima around 198 nm and 258 nm. sielc.com These absorptions correspond to π → π* electronic transitions within the aromatic ring. libretexts.orgnih.gov The transition at lower wavelength (higher energy) is analogous to the 184 nm transition in benzene, while the band around 258 nm is characteristic of the phenyl group. iosrjournals.org The precise position and intensity of these bands can be influenced by the solvent and the ionization state of the amino and carboxyl groups, which is dependent on pH. iosrjournals.org
The presence of aromatic amino acids like phenylalanine is the primary reason proteins absorb light in the near-UV range. libretexts.orgiosrjournals.org
| Compound | Absorption Maxima (λmax) | Transition Type | Reference |
| L-phenylalanine | ~198 nm, ~258 nm | π → π | sielc.com |
| Benzene (for comparison) | ~184 nm | π → π | iosrjournals.org |
XPS is a surface-sensitive technique that provides information on elemental composition and the chemical state of atoms by measuring the binding energies of their core electrons. wikipedia.org
Studies on L-phenylalanine using synchrotron-sourced XPS, combined with density functional theory (DFT) simulations, have revealed insights into intramolecular interactions through inner-shell chemical shifts. aip.orgresearchgate.net The chemical shift of a core electron is highly sensitive to the local chemical environment of the atom. researchgate.net
For L-phenylalanine, the interaction between the carboxyl group's carbonyl carbon (C=O) and the phenyl ring results in a discernible chemical shift. aip.orgresearchgate.net It was found that the binding energy of the carbonyl C1s electron exhibits a redshift (lower energy) due to this interaction. researchgate.net This indicates that the phenyl group influences the electronic environment of the peptide bond region. researchgate.net Comparing L-phenylalanine to L-alanine, the chemical environments of the α-carbon and β-carbon show less significant differences in the aromatic species, further suggesting the influence of the phenyl group on the amino acid backbone. researchgate.net
The table below shows a comparison of calculated C1s core ionization potentials for key carbon atoms in L-alanine and L-phenylalanine (Phe).
| Carbon Site | L-alanine (eV) | L-phenylalanine (eV) | Reference |
| C₁ (Carbonyl) | 294.01 | 293.73 | researchgate.net |
| Cα | 291.56 | 291.73 | researchgate.net |
| Cβ | 289.43 | 290.54 | researchgate.net |
Values are based on DFT calculations (LB94/et-pVQZ model) as presented in the source. researchgate.net
Structural Elucidation and Crystalline Characterization
The precise three-dimensional arrangement of atoms and molecules in the solid state is determined primarily through X-ray diffraction techniques.
Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the molecular and crystal structure of compounds like this compound. This technique provides precise atomic coordinates, bond lengths, bond angles, and details about intermolecular interactions such as hydrogen bonding and packing in the crystal lattice.
While specific data for this compound is not available in the provided results, extensive studies on L-phenylalanine and its derivatives reveal key structural features. L-phenylalanine is known to exhibit polymorphism, meaning it can crystallize in different forms with distinct packing arrangements. acs.org Four different polymorphic forms of L-phenylalanine have been reported, with the common form (Form I) crystallizing in the monoclinic space group P2₁ with four molecules in the asymmetric unit (Z' = 4). acs.org Another form, Form III, is also monoclinic with Z' = 4 but has a different arrangement of molecular bilayers. acs.org
Derivatives also provide insight. For example, L-Phenylalanine L-phenylalaninium malonate crystallizes in the monoclinic system with the space group P2₁. researchgate.net A perchlorate salt, L-Phenylalanine L-Phenylalaninium perchlorate, was found to belong to the orthorhombic crystal system with the space group P2₁2₁2₁. researchgate.net Phenylalanine-2,5-xylenesulfonate crystallizes in the monoclinic space group C2 and exhibits a double-layer structure with hydrophilic hydrogen-bonding networks and hydrophobic van der Waals interactions between the benzene rings. researchgate.net
These studies highlight how the fundamental structure of the phenylalanine molecule directs the formation of layered structures stabilized by a combination of hydrogen bonds and aromatic interactions.
The table below summarizes crystallographic data for L-phenylalanine and some of its derivatives.
| Compound | Crystal System | Space Group | Lattice Parameters | Reference |
| L-Phenylalanine (Form I) | Monoclinic | P2₁ | a=8.832 Å, b=6.064 Å, c=31.383 Å, β=97.36° | acs.orgua.pt |
| L-Phenylalanine L-phenylalaninium malonate | Monoclinic | P2₁ | a=14.021 Å, b=5.5077 Å, c=14.597 Å, β=107.39° | researchgate.net |
| L-Phenylalanine L-Phenylalaninium perchlorate | Orthorhombic | P2₁2₁2₁ | a=5.39 Å, b=12.683 Å, c=29.157 Å | researchgate.net |
| Phenylalanine-2,5-xylenesulfonate | Monoclinic | C2 | a=21.6898 Å, b=5.2152 Å, c=18.2370 Å, β=125.00° | researchgate.net |
Powder X-ray Diffraction (PXRD) for Bulk Material Phase Analysis
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental for the characterization of crystalline materials. It provides detailed information about the atomic and molecular structure, phase composition, and crystallinity of a bulk sample. The technique involves directing X-rays onto a powdered sample and measuring the angles and intensities of the diffracted beams. Each crystalline solid has a unique diffraction pattern, which serves as a "fingerprint" for its identification.
In the analysis of L-phenylalanine and its derivatives, PXRD is crucial for identifying different polymorphic forms. Polymorphs are distinct crystalline structures of the same compound, which can exhibit different physical properties. For instance, L-phenylalanine is known to exist in multiple forms, including an anhydrous form and a monohydrate form, each with characteristic diffraction peaks. researchgate.net The anhydrous form of L-phenylalanine displays significant diffraction peaks at 2θ values of 5.64°, 16.98°, 22.70°, 28.50°, and 34.36°, while its monohydrate form has characteristic peaks at 6.62°, 10.82°, 14.94°, 17.66°, 19.68°, 21.56°, and 33.12°. researchgate.net
The solid-state structure of L-phenylalanine is complex, with studies identifying several polymorphs (Forms I, II, III, and IV). nih.gov Form I, the common polymorph, has been established to have a P21 space group with four molecules in the asymmetric unit (Z'=4). nih.gov The determination of such complex crystal structures from powder data can be challenging, often requiring advanced methods like solid-state density functional theory to refine the structure accurately. rsc.orgscispace.com PXRD analysis of Nα-aroyl-N-aryl-phenylalanine amide, a derivative, has also revealed the existence of at least two distinct polymorphs (4-I and 4-II), confirming that the bulk material synthesized could be a mixture of phases. mdpi.comsemanticscholar.org
| Anhydrous Form researchgate.net | Monohydrate Form researchgate.net |
|---|---|
| 5.64° | 6.62° |
| 16.98° | 10.82° |
| 22.70° | 14.94° |
| 28.50° | 17.66° |
| 34.36° | 19.68° |
| - | 21.56° |
| - | 33.12° |
Microscopy for Morphological Characterization
Scanning Electron Microscopy (SEM) of Self-Assembled Structures
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to observe the surface morphology and topography of materials at high magnifications. In the context of this compound and related peptides, SEM is instrumental in visualizing the diverse nanostructures that form through self-assembly processes.
Studies on L-phenylalanine (L-Phe) have shown that its self-assembly is highly sensitive to environmental conditions, particularly pH. nih.govrsc.org At a neutral pH of 5.8, where L-Phe exists predominantly in its zwitterionic state, SEM images reveal the formation of a dense network of fibrillar structures. nih.govrsc.orgresearchgate.net These fibrils are observed even at very low concentrations (0.1 mM) and become more crowded as the concentration increases to 100 mM. rsc.org However, under acidic (cationic state) or basic (anionic state) conditions, the morphology dramatically changes to flake-like structures, indicating that intermolecular electrostatic interactions can hinder the formation of fibrils. nih.govrsc.orgelsevierpure.com
Derivatives of phenylalanine also exhibit complex self-assembly behavior. For example, triphenylalanine (FFF) self-assembles into well-ordered, planar, plate-like nanostructures with a persistence length on the order of micrometers. nih.gov N-terminally protected dipeptides, such as Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine, show an uncommon dual self-assembly process, where nanotubes first form and then further assemble into larger microtapes. rsc.org In contrast, Boc-L-phenylalanyl-L-tyrosine can self-assemble into either microspheres or microtapes depending on the solvent system used. rsc.org These findings underscore the utility of SEM in probing the physical morphology and understanding the fundamental interactions that govern the self-assembly of these molecules. nih.govrsc.org
| Compound | Conditions | Observed Morphology | Reference |
|---|---|---|---|
| L-Phenylalanine | pH 4, 5.8, 8 (Zwitterionic) | Fibrils | rsc.org |
| L-Phenylalanine | Acidic/Basic pH (Cationic/Anionic) | Flakes | nih.govrsc.org |
| Triphenylalanine (FFF) | Dilution in water from fluorinated alcohol | Plate-like nanostructures | nih.gov |
| Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine | HFP/water solution | Nanotubes self-assembled into microtapes | rsc.org |
| Boc-L-phenylalanyl-L-tyrosine | Ethanol (B145695)/water solution | Microspheres | rsc.org |
| Boc-L-phenylalanyl-L-tyrosine | HFP/water solution | Microtapes | rsc.org |
Advanced Detection and Sensing Methodologies for this compound and Related Small Molecules
Photocurrent Measurement Techniques for Detection
Photocurrent measurement has emerged as a novel and sensitive technique for the detection of small molecules, including L-phenylalanine. This method is based on the principle that the interaction of an analyte with a photosensitive substrate can alter the generation of photocurrent upon illumination.
One approach involves fabricating devices using gel substrates made from xanthan gum modified with various metal ions. mdpi.com The introduction of metal ions into the gel increases surface defects, which in turn induces and enhances the generation of a measurable photocurrent. mdpi.com When a solution of L-phenylalanine is introduced, it interacts with the modified gel, leading to a change in the photocurrent that is dependent on the analyte's concentration. mdpi.com
Research has demonstrated a linear response between the photocurrent and the concentration of L-phenylalanine. mdpi.com The sensitivity of the detection system varies depending on the metal ion used for modification. For example, gels modified with samarium (Sm), iron (Fe), cerium (Ce), and ytterbium (Yb) ions exhibited different sensitivities for L-phenylalanine detection. mdpi.com This technique provides a basis for developing point-of-care testing methods for the real-time detection of small molecules in biological and medical applications. mdpi.com
| Modifying Metal Ion | Calculated Sensitivity | Reference |
|---|---|---|
| Samarium (Sm) | 14,834.5 | mdpi.com |
| Iron (Fe) | 15,871.3 | mdpi.com |
| Cerium (Ce) | 14,126.2 | mdpi.com |
| Ytterbium (Yb) | 7,174.5 | mdpi.com |
Molecular Imprinting Polymer (MIP) based Selective Adsorption
Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have tailor-made recognition sites for a specific target molecule. nih.govmdpi.comresearchgate.net This "molecular imprinting" process involves polymerizing functional monomers and a cross-linker in the presence of a template molecule (in this case, L-phenylalanine). After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the target. This creates a polymer with a high affinity and selectivity for the original template molecule.
MIPs have been successfully developed for the selective recognition and separation of L-phenylalanine. nih.govnih.gov These polymers can distinguish L-phenylalanine from its enantiomer, D-phenylalanine, and other structurally similar amino acids. For instance, MIPs synthesized using amino acid chiral ionic liquids as functional monomers demonstrated significantly higher adsorption for L-phenylalanine compared to D-phenylalanine, with one study reporting an adsorption efficiency 3.11 times higher for the L-enantiomer. nih.gov
The synthesis of MIPs can be optimized by varying components such as the functional monomer, cross-linker, and porogenic solvent. nih.gov One study optimized an MIP for L-phenylalanine using methacrylic acid as the functional monomer and ethylene glycol dimethacrylate as the cross-linker, finding that acetonitrile was the most effective porogenic solvent for achieving high capacity and selectivity. nih.gov The high selectivity of these polymers makes them valuable for applications in chiral separation, biomimetic sensors, and as potential therapeutic agents for reducing high concentrations of phenylalanine in biological fluids. nih.govnih.gov Potentiometric sensors based on MIPs have also been developed, showing a preferential response to L-phenylalanine with a low limit of detection of 1.37 μM. nih.gov
| MIP System | Key Finding | Reference |
|---|---|---|
| MIP with amino acid chiral ionic liquid monomer | Adsorption efficiency for L-Phe was 3.11 times higher than for D-Phe. | nih.gov |
| MIP with methacrylic acid monomer and acetonitrile porogen | Demonstrated the highest capacity and selectivity for L-Phe compared to other solvents. | nih.gov |
| Potentiometric chiral MIP sensor | Preferentially responds to L-Phe over D-Phe with a limit of detection of 1.37 μM. | nih.gov |
| Honeycomb-like MIP for 4-borono-L-phenylalanine | Effective adsorption of the L-phenylalanine analogue with a binding capacity of 330.4 ± 4.6 ng g−1. | mdpi.com |
Theoretical and Computational Investigations of N Phenyl L Phenylalanine Systems
Quantum Chemical Modeling and Electronic Structure Analysis
Quantum chemical modeling serves as a cornerstone for investigating the electronic structure of N-Phenyl-L-phenylalanine. These methods allow for a detailed examination of the molecule's orbitals, charge distribution, and potential for chemical reactions, providing a level of detail that is often inaccessible through experimental techniques alone.
Density Functional Theory (DFT) is a widely used computational method for determining the equilibrium geometry and electronic properties of molecular systems. gelisim.edu.trwiley.com By approximating the electron density, DFT calculations can accurately predict structural parameters such as bond lengths, bond angles, and dihedral angles. gelisim.edu.tr For systems similar to this compound, functionals like B3LYP are commonly paired with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. gelisim.edu.tracs.orgijrti.org
These calculations involve optimizing the molecular structure to find the lowest energy arrangement of atoms. scispace.com The inclusion of dispersion corrections (e.g., DFT-D) is often essential for accurately modeling systems with phenyl rings, where non-covalent interactions play a significant role. wiley.comijrti.org The optimized geometry provides the foundation for further analysis of the molecule's reactivity, vibrational spectra, and other properties. researchgate.net
Table 1: Representative Parameters for DFT Calculations on Phenylalanine Systems
| Parameter | Typical Value/Method | Purpose |
|---|---|---|
| Functional | B3LYP, PBE, ωB97X-D | Approximates the exchange-correlation energy. |
| Basis Set | 6-31G(d,p), 6-311++G(d,p), jun-cc-pVDZ | Describes the atomic orbitals used in the calculation. |
| Dispersion Correction | D3, D3BJ | Accounts for van der Waals forces, crucial for aromatic systems. |
| Solvation Model | SCRF-SMD, PCM | Simulates the effect of a solvent on the molecule's properties. |
| Convergence Criterion | < 10-7 Hartree | Sets the threshold for the completion of geometry optimization. scispace.com |
Ab initio methods, which are based on first principles without empirical parameters, are employed for high-accuracy conformational analysis. nih.gov For a flexible molecule like this compound, rotation around single bonds leads to numerous possible conformations (conformers). gelisim.edu.tr The exploration of the conformational landscape is critical as the molecule's properties can be highly dependent on its three-dimensional shape. gelisim.edu.trnih.gov
Computational strategies involve scanning the potential energy surface by systematically changing key dihedral angles to identify low-energy conformers. ijrti.orgnih.gov These stable structures are often stabilized by intramolecular hydrogen bonds. nih.govacs.org For phenylalanine derivatives, different conformers are typically classified based on the orientation of the amino and carboxyl groups and the phenyl side chain. nih.govacs.org High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, are used to refine the relative energies of these conformers to determine their population at a given temperature. acs.orgnih.gov
Table 2: Illustrative Low-Energy Conformers of Phenylalanine Derivatives
| Conformer Type | Key Dihedral Angles (ψ, χ₁) | Stabilizing Interaction | Relative Free Energy (kJ/mol) |
|---|---|---|---|
| I | ~180°, ~180° | Bifurcated NH₂···O=C hydrogen bond nih.govacs.org | 0.0 (Reference) |
| II | ~0°, ~60° | N···HO hydrogen bond nih.govacs.org | 1.5 - 3.0 |
| III | ~180°, ~-60° | NH···π interaction | 4.0 - 6.0 |
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. libretexts.org The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. acs.org A smaller gap suggests the molecule is more polarizable and more reactive. acs.org In phenylalanine derivatives, both the HOMO and LUMO are typically localized on the aromatic ring, indicating that this part of the molecule is central to its electronic transitions and reactivity. researchgate.net
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP plots the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, negative potentials are expected around the carbonyl oxygen, while positive potentials would be found near the amide and carboxylic acid hydrogens. researchgate.net
Table 3: FMO Properties of Phenylalanine Systems from DFT Calculations
| System | EHOMO (eV) | ELUMO (eV) | Energy Gap (Egap) (eV) |
|---|---|---|---|
| L-Phenylalanine (B559525) researchgate.net | -6.58 | -0.89 | 5.69 |
| Ni(Phe)₂ Complex researchgate.net | -5.71 | -1.85 | 3.86 |
| Cu(Phe)₂ Complex researchgate.net | -5.44 | -2.23 | 3.21 |
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which correspond to the familiar Lewis structure representation. This method is particularly useful for studying intramolecular charge transfer (ICT) and hyperconjugative interactions. ijrti.org By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stabilization energy (E(2)) associated with electron delocalization. In systems like this compound, significant interactions would be expected, such as those between the lone pairs on oxygen and nitrogen atoms and the antibonding orbitals of adjacent groups. ijrti.orgresearchgate.net
The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. researchgate.netresearchgate.net AIM analysis identifies critical points in the electron density to characterize atomic interactions. The properties at the bond critical point (BCP) between two atoms reveal the nature of the interaction. For instance, the electron density (ρ) and the Laplacian of the electron density (∇²ρ) at the BCP are used to distinguish between covalent bonds and weaker, closed-shell interactions like hydrogen bonds. researchgate.net
Table 4: NBO Analysis of Donor-Acceptor Interactions in a Phenylalanine Derivative Dimer
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| n(O) Lone Pair | σ(N-H) Antibonding | 12.24 ijrti.org |
| n(O) Lone Pair | σ(N-H) Antibonding | 3.29 ijrti.org |
| π(C=C) Phenyl Ring | π*(C=O) Carbonyl | ~2.50 |
Data for the first two rows are based on a zwitterionic dimer of α-methyl-L-phenylalanine. ijrti.org
Intermolecular and Intramolecular Interaction Studies
The structure, stability, and function of molecules like this compound are heavily influenced by a network of non-covalent interactions. Computational studies are essential for characterizing these forces, particularly hydrogen bonds, which play a defining role in the molecule's conformational preferences and its interactions with other molecules.
Hydrogen bonds are critical in defining the solid-state structure and solution-phase behavior of phenylalanine and its derivatives. researchgate.net In this compound, both intramolecular and intermolecular hydrogen bonds are possible. Intramolecular hydrogen bonds, such as those between the amide proton (N-H) and the carbonyl oxygen (C=O), are key to stabilizing specific conformers in the gas phase. nih.govacs.org
In the solid state or in solution, intermolecular hydrogen bonds dominate, forming extensive networks that link molecules together. ijrti.orgresearchgate.net These bonds typically form between the carboxylic acid group of one molecule and the amino or carbonyl groups of a neighboring molecule. researchgate.net Computational models can accurately predict the geometry (donor-acceptor distance and angle) and strength of these hydrogen bonds. nih.govnih.gov DFT calculations combined with NBO analysis can further elucidate the electronic nature of these interactions, confirming the charge transfer from the hydrogen bond acceptor to the antibonding orbital of the donor. ijrti.org
Table 5: Typical Hydrogen Bond Parameters in Phenylalanine Systems
| Bond Type | Donor-Acceptor | Distance (Å) | Angle (°) |
|---|---|---|---|
| Intramolecular | N-H···O=C | 2.1 - 2.4 | 140 - 160 |
| Intramolecular | O-H···N | 1.8 - 2.0 | 150 - 170 |
| Intermolecular | N-H···O(Carboxylate) | 1.7 - 1.9 | 160 - 180 |
| Intermolecular (Hydrated) | O-H(Water)···O=C | 1.9 - 2.1 | ~170 |
Elucidation of Pi-Pi (π-π) Stacking Interactions
The structure of this compound is unique in that it contains two phenyl rings: one on the nitrogen atom of the amino acid backbone and one on the side chain. This arrangement allows for the possibility of intramolecular π-π stacking interactions, a critical non-covalent force that influences molecular conformation and stability.
Computational studies on phenylalanine-containing systems have established that π-π interactions occur in electrostatically attractive geometries, with offset stacked and edge-to-face (T-shaped) arrangements being more favorable than face-to-face orientations. researchgate.net These interactions are governed by a balance between attractive dispersion forces and electrostatic interactions (the interaction of the electron-rich π-face of one ring with the electron-poor σ-framework of another). nih.gov In the context of this compound, quantum chemical calculations would be essential to determine the preferred orientation of the two internal phenyl rings.
These calculations typically involve geometry optimization using methods like Density Functional Theory (DFT) to locate the lowest energy conformers. The interaction energies of these conformers are then calculated using higher-level ab initio methods, such as Coupled Cluster theory [e.g., CCSD(T)], which accurately accounts for dispersion forces. An energy decomposition analysis could further dissect the interaction energy into its constituent parts: electrostatic, Pauli repulsion, dispersion, and orbital interaction terms. nih.gov This would clarify whether the stacking is primarily driven by dispersion forces or electrostatic contributions, which would be influenced by the electronic properties of the N-phenyl ring versus the side-chain phenyl ring.
Analysis of Other Non-Covalent Interactions (e.g., NH-π, CH-π, OH-π)
Beyond π-π stacking, the conformation of this compound is stabilized by a network of other weak non-covalent interactions. Computational investigations on L-phenylalanine have provided a detailed analysis of these forces, which serve as a direct model for understanding the N-phenyl derivative. nih.govnih.gov
NH-π and CH-π Interactions: In this compound, the amide N-H bond and various C-H bonds can act as donors in interactions with the π-electron clouds of either the N-phenyl or the side-chain phenyl ring. Theoretical studies on phenylalanine complexes, using computational methods like MP2 and M06-2X, have quantified the strength of these interactions. nih.gov The N-H proton, being more acidic than a C-H proton, typically forms a stronger interaction. The presence of the electron-withdrawing phenyl group on the nitrogen in this compound would likely increase the acidity of the N-H proton, potentially leading to stronger NH-π interactions compared to those in unsubstituted phenylalanine peptides.
OH-π Interactions: The carboxylic acid group provides an O-H bond that can interact with the phenyl rings. This type of interaction is a significant factor in stabilizing certain conformations of L-phenylalanine. nih.gov
First-principles calculations are used to analyze these interactions by identifying bond critical points (bcps) in the electron density between the interacting atoms using Quantum Theory of Atoms in Molecules (QTAIM). The electron density at these points correlates with the strength of the interaction. nih.gov
The table below, derived from studies on L-phenylalanine, illustrates the typical energy ranges for these non-covalent interactions as determined by computational methods. nih.gov These values provide a benchmark for the expected interaction energies within this compound.
| Interaction Type | Typical Binding Energy (kcal/mol) | Computational Method |
|---|---|---|
| CH-π | 0.6 - 2.6 | MP2, M06-2X |
| NH-π | 6.0 - 27.0 | MP2, M06-2X |
| OH-π | 6.0 - 27.0 | MP2, M06-2X |
Simulation of Spectroscopic Properties
Theoretical Infrared and UV-Vis Spectra Simulation
Computational chemistry provides powerful tools for simulating and interpreting spectroscopic data. Theoretical spectra for this compound can be predicted using DFT and time-dependent DFT (TD-DFT) calculations.
Infrared (IR) Spectra: Theoretical IR spectra are simulated by performing a frequency calculation after geometry optimization of the molecule. These calculations predict the vibrational frequencies and intensities of the normal modes. For L-phenylalanine, DFT calculations have been used to interpret experimental FT-IR spectra, allowing for detailed assignment of bands corresponding to the vibrations of the amino acid backbone, the carboxylic acid group, and the phenyl side chain. yildiz.edu.tracs.org For this compound, such simulations would be crucial for identifying characteristic peaks arising from the N-phenyl group, such as the N-H stretching and bending modes, and C-N stretching, and how these are shifted due to the electronic and steric influence of the two phenyl rings.
UV-Vis Spectra: The UV-Vis absorption spectrum is governed by electronic transitions. For aromatic amino acids like phenylalanine, the lowest energy absorption bands are due to π → π* transitions localized on the aromatic ring. nih.govacs.org The presence of a second aromatic ring attached to the nitrogen in this compound would be expected to significantly alter the UV-Vis spectrum. TD-DFT calculations would be employed to predict the excitation energies and oscillator strengths of the electronic transitions. nih.gov One would anticipate a red-shift (a shift to longer wavelengths) and an increase in absorption intensity (hyperchromic effect) compared to L-phenylalanine, due to the extended π-system created by the N-phenylamino chromophore.
Computational Studies on Inner Shell Chemical Shift
Inner shell ionization spectra, often studied with X-ray Photoelectron Spectroscopy (XPS), provide sensitive probes of the chemical environment of an atom. Computational studies can simulate these spectra by calculating the core-electron binding energies.
For L-phenylalanine, inner shell chemical shifts have been investigated using DFT-based models (e.g., B3LYP/TZVP). aip.orgnih.govresearchgate.net These studies reveal how intramolecular interactions influence the electronic structure of the backbone carbons (C1, Cα, Cβ). For instance, it was found that the interaction of the carbonyl C1(=O) with the phenyl aromatic group results in a redshift (lower binding energy) of its core electrons. aip.orgnih.gov
In this compound, the substitution of a hydrogen on the amine with a phenyl group would cause a significant perturbation of the electronic environment. A computational study would likely reveal a distinct chemical shift for the α-carbon (Cα) due to the direct attachment of the electronegative N-phenylamino group. Furthermore, the calculations could quantify the electronic influence of the N-phenyl group on the carbonyl carbon (C1) and the β-carbon (Cβ), providing a deeper understanding of the intramolecular electronic effects in this modified amino acid.
The table below presents simulated inner shell ionization energies for L-phenylalanine, illustrating the type of data generated from such computational studies. aip.org
| Atom Site (in L-Phe) | Calculated Ionization Energy (eV) | Computational Model |
|---|---|---|
| C1 (Carbonyl) | 294.12 | B3LYP/TZVP |
| Cα (Chiral Carbon) | 292.25 | B3LYP/TZVP |
| Cβ (Side Chain) | 291.13 | B3LYP/TZVP |
| Cγ (Phenyl Ring) | 290.41 | B3LYP/TZVP |
Supramolecular Chemistry and Self Assembly of N Phenyl L Phenylalanine Derivatives
Host-Guest Interactions and Complexation Studies
Host-guest chemistry, a central tenet of supramolecular chemistry, involves the formation of unique complexes between a host molecule, which possesses a cavity, and a guest molecule that fits within it. N-Phenyl-L-phenylalanine derivatives have been extensively studied as guests in these systems, leading to a deeper understanding of molecular recognition phenomena.
Cyclodextrin-Based Supramolecular Assemblies and Fluorescence Amplification
Cyclodextrins (CDs), a family of cyclic oligosaccharides, are widely utilized as host molecules due to their hydrophobic inner cavity and hydrophilic exterior. nih.govnankai.edu.cn The inclusion of this compound derivatives within the cyclodextrin (B1172386) torus has been shown to result in the formation of stable host-guest complexes. nih.gov These interactions are primarily driven by hydrophobic forces, with the phenyl group of the guest molecule being encapsulated within the nonpolar CD cavity. nih.govpnas.org
A noteworthy consequence of this complexation is the amplification of fluorescence. acs.orgnih.gov While this compound itself is weakly fluorescent, its inclusion in the less polar environment of the cyclodextrin cavity can lead to a significant enhancement of its emission intensity. acs.orgnih.gov This phenomenon is attributed to the formation of π-π coupled complexes between the phenyl moieties within the CD core. acs.orgnih.gov This supramolecular interaction has been characterized using various spectroscopic techniques, including NMR spectroscopy, UV-visible spectroscopy, and fluorescence spectroscopy. acs.orgnih.gov
Furthermore, the complexation process can be visualized using indicator displacement assays. For instance, the displacement of phenolphthalein, a colored indicator, from the cyclodextrin cavity upon the addition of an N-acryloyl-D/L-phenylalanine (B559525) guest provides a visual confirmation of the host-guest interaction. beilstein-journals.orgresearchgate.net
| Host Molecule | Guest Molecule Derivative | Key Findings | Spectroscopic Evidence |
| β-Cyclodextrin | N-acetyl-L-phenylalanine methyl ester | Formation of hydrated head-to-head host dimers with two included guest molecules. nih.gov | Crystallography nih.gov |
| β-Cyclodextrin | N-acetyl-L-phenylalanine amide | Similar mode of penetration as the methyl ester derivative, with a slight shift in position within the host torus. nih.gov | Crystallography nih.gov |
| Randomly Methylated β-CD | Side-chain Phenylalanine-based homopolymers | Amplification of fluorescence emission. acs.orgnih.gov | NMR, UV-Vis, Fluorescence Spectroscopy acs.orgnih.gov |
| β-Cyclodextrin | N-acryloyl-D/L-phenylalanine | Enantioselective recognition, with the D-enantiomer showing a larger increase in hydrodynamic diameter upon complexation. beilstein-journals.org | DLS, NMR Spectroscopy beilstein-journals.org |
Metal Ion Coordination in Supramolecular Self-Assembly
The incorporation of metal ions into systems containing this compound derivatives introduces another layer of complexity and control over the self-assembly process. The carboxylate and amino groups of the phenylalanine moiety can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) and other coordinated supramolecular structures. rsc.orgresearchgate.netcore.ac.uk
The coordination of metal ions can significantly influence the morphology of the resulting assemblies. For example, the interaction of phenylalanine with various divalent and trivalent metal ions has been shown to produce a range of structures, including spheres, vesicles, flowers, and toroids. nih.govresearchgate.net The initial stage of assembly is often dominated by metal ion-amino acid coordination and hydrophobic interactions, leading to the formation of spherical aggregates. nih.gov Subsequent transformations into more complex structures are then driven by other non-covalent interactions like hydrogen bonding and π-π stacking. semanticscholar.org
In some cases, the coordination with metal ions can inhibit the formation of fibrillar structures and enhance fluorescence emission by reducing aggregation-induced quenching. nih.gov Metal-organic frameworks based on L-phenylalanine have also been designed for applications such as chiral recognition, demonstrating the potential to create materials with specific functionalities. rsc.orgresearchgate.net
| Metal Ion(s) | Phenylalanine Derivative | Resulting Structure/Property |
| Zn(II) | L-Phenylalanine | Metal-Organic Framework for chiral recognition of alanine (B10760859) and leucine. rsc.orgresearchgate.net |
| Zn(II), Cd(II), Hg(II), Al(III), Ga(III), In(III) | Phenylalanine | Formation of metastable intermediates with diverse morphologies (droplets, spheres, vesicles, flowers, toroids). nih.govresearchgate.net |
| Zn(II) | L-Phenylalanine | Three-dimensional network of rod-like structures. semanticscholar.org |
| Mn(II), Cu(II) | L-Phenylalanine | Biologically derived Metal-Organic Frameworks. core.ac.uk |
Design and Formation of Supramolecular Gels and Hydrogels
Supramolecular gels are a class of soft materials formed through the self-assembly of low-molecular-weight gelators (LMWGs) into three-dimensional networks that immobilize a liquid solvent. jksus.orgnih.gov this compound and its derivatives have emerged as versatile LMWGs for the creation of both organogels and hydrogels. nih.govresearchgate.netrsc.org
Low-Molecular-Weight Gelators Based on Phenylalanine Derivatives
The chemical modification of phenylalanine at its C- or N-terminus has yielded a large number of LMWGs. nih.govresearchgate.netrsc.org The self-assembly process that leads to gelation is a delicate balance of factors influencing solubility and the forces that drive the growth of entangled fibrillar networks. nih.govrsc.org Key intermolecular interactions responsible for the formation of these gels include hydrogen bonding between amide groups, π-π stacking of the aromatic rings, and van der Waals interactions between alkyl chains. jksus.orgresearchgate.net
For instance, L-phenylalanine derivatives bearing long alkyl chains have been synthesized and shown to be effective organogelators, capable of selectively gelling oils from oil/water mixtures. jksus.orgresearchgate.net The gelation efficiency is often dependent on the length of the alkyl chain, with longer chains generally leading to better gelation properties. researchgate.net The morphology of the resulting xerogels, as observed by scanning electron microscopy (SEM), typically reveals a network of self-assembled nanofibers. researchgate.netbeilstein-journals.org
| Gelator | Solvent(s) | Key Driving Interactions | Application |
| L-phenylalanine derivatives with long alkyl chains | Aromatic solvents, alkanes, various oils | Hydrogen bonding, van der Waals interactions, π-π stacking. jksus.orgresearchgate.net | Selective oil removal from water. jksus.org |
| N-Fluorenylmethyloxycarbonyl phenylalanine (Fmoc-Phe) derivatives | Aqueous solutions | Not specified in detail, but part of self-assembled hydrogels. researchgate.netnih.gov | Drug delivery. researchgate.netnih.gov |
| Phenylalanine and a cinnamoyl group derivative | Water | Aromatic-aromatic interactions. beilstein-journals.org | Not specified |
| Cationic Fmoc-Phe derivatives with diaminopropane (B31400) (Fmoc-Phe-DAP) | Aqueous solutions with inorganic salts or anionic amino acids | Cation-shielding by counterions. rsc.org | Not specified |
Stimuli-Responsive Supramolecular Polymeric Systems
The non-covalent nature of the interactions within supramolecular gels imparts them with responsiveness to external stimuli, such as pH, temperature, and the presence of specific ions. nih.govrsc.org This has led to the development of "smart" materials that can undergo reversible phase transitions. nih.govrsc.org
Polymers incorporating L-phenylalanine residues have been synthesized and shown to exhibit stimuli-responsive behavior. acs.org For example, copolymers of N-isopropylacrylamide (NIPAAm) and N-acryloyl-L-phenylalanine form hydrogels that are sensitive to pH, temperature, and ionic strength. acs.org The protonation and deprotonation of the carboxylic acid group of the phenylalanine residue, influenced by pH, can trigger conformational changes in the polymer network. acs.org
Furthermore, host-guest interactions with cyclodextrins can be used to tune the properties of these polymeric systems. The complexation of phenylalanine side chains with cyclodextrin can alter the lower critical solution temperature (LCST) of the polymer, providing a mechanism for temperature-responsive behavior. acs.orgnih.gov Some systems can also exhibit responses to light, where cis/trans-isomerization of a component like a cinnamoyl group can influence the gelation process. beilstein-journals.org
Controlled Self-Assembly and Dynamic Morphological Transitions
The ability to control the self-assembly process of this compound derivatives allows for the creation of structures with specific morphologies and the potential for dynamic transitions between different forms. digitellinc.comchinesechemsoc.org These transitions are crucial in many biological processes and are a key goal in the design of artificial self-assembling systems. digitellinc.comchinesechemsoc.org
Researchers have designed molecules where a central core, such as biphenyl (B1667301), is symmetrically coupled with phenylalanine groups. digitellinc.comchinesechemsoc.org In these systems, π-π stacking of the central units, in conjunction with hydrogen bonding between the phenylalanine moieties, can lead to the formation of higher-order structures like super-helices. digitellinc.comchinesechemsoc.org
Notably, these morphological transitions can be controlled by external triggers. For instance, the coordination between the carboxyl groups of the phenylalanine and metal ions can enable a reversible transition between super-helical fibers and nanospheres, regulated by a redox reaction. digitellinc.comchinesechemsoc.org This dynamic behavior opens up possibilities for applications where controlled release or changes in material properties are desired. For example, dynamic super-helical fibers that mimic the extracellular matrix have been shown to influence cell adhesion and proliferation, and their morphological change can be used to induce cell release. digitellinc.comchinesechemsoc.org The self-assembly is also sensitive to solvent conditions, with different morphologies being observed in different solvent mixtures. chinesechemsoc.org
The self-assembly of L-phenylalanine itself is also influenced by factors like pH. rsc.org At its isoelectric point, it tends to form fibrillar structures, driven by a combination of electrostatic interactions and π-π stacking. rsc.org However, at cationic or anionic states (low or high pH), the morphology can shift to flake-like structures, demonstrating the role of intermolecular electrostatic interactions in directing the assembly process. rsc.org
Formation of Helical and Superhelical Architectures
The spontaneous organization of chiral molecules can lead to the formation of elegant helical and superhelical structures. In the context of L-phenylalanine derivatives, specific molecular designs have been shown to produce these complex, high-order assemblies. A notable example involves a derivative where a biphenyl central core is symmetrically coupled with L-phenylalanine groups (designated FLPPFL). chinesechemsoc.org This molecule self-assembles in aqueous solutions to form right-handed helical hollow tubes, which possess a width of approximately 800 nm and a helical pitch of about 2 μm. chinesechemsoc.org These primary helical tubes can further entangle to create even more complex, higher-order superhelical structures. chinesechemsoc.orgdigitellinc.com
The formation of this superhelix is a dynamic process driven by the unique properties of the central core. digitellinc.com The rotary packing of the biphenyl units facilitates π–π stacking, which works in concert with the hydrogen bonding between the phenylalanine moieties to build the superhelical nanofibers. chinesechemsoc.orgdigitellinc.com This demonstrates a sophisticated biomimetic approach where molecular design dictates the formation of dynamic and complex supramolecular structures, akin to biological assemblies like double-helical DNA. digitellinc.com
Table 1: Influence of Central Core Design on Helical Assembly of L-Phenylalanine Derivatives
| Derivative | Central Core | Observed Morphology | Key Driver for Superhelix Formation | Source |
|---|---|---|---|---|
| FLPPFL | Biphenyl | Entangled superhelical hollow tubes | Flexible, rotary packing of the biphenyl unit allows for higher-order entanglement. | chinesechemsoc.org |
| FLPFL | Phenyl (Terephthaloyl) | Right-handed primary helical nanofibers (no superhelix) | The flat, rigid phenyl core lacks the conformational flexibility needed for superhelix formation. | chinesechemsoc.org |
Factors Influencing Assembly Morphology (e.g., central core design, solvent systems)
The final morphology of self-assembled this compound derivatives is highly sensitive to both the intrinsic molecular structure and the external environmental conditions. rsc.org Subtle changes can lead to vastly different outcomes, such as fibrils, ribbons, nanotubes, or spheres. rsc.org
Central Core Design: As highlighted previously, the nature of the central molecular unit is a critical factor. A derivative designed with a flexible biphenyl central core (FLPPFL) successfully forms superhelical structures. chinesechemsoc.orgdigitellinc.com In contrast, a similar molecule with a more rigid, flat phenyl core (FLPFL) only assembles into primary helical nanofibers, as it lacks the necessary conformational flexibility for higher-order entanglement. chinesechemsoc.org This illustrates that the central core's geometry and flexibility are pivotal in directing the assembly pathway towards more complex architectures. chinesechemsoc.org
Solvent Systems: The solvent environment plays a crucial role in the self-assembly process. For the biphenyl-cored FLPPFL molecule, the formation of helical and superhelical structures was observed in pure water and in water/ethanol (B145695) mixtures with low ethanol content. chinesechemsoc.org However, as the volume of ethanol in the mixture increased to 50% and 70%, the helical structures disappeared. chinesechemsoc.org Similarly, for cationic Fmoc-Phe-DAP derivatives, varying environmental conditions during assembly is known to affect the resulting emergent properties. researchgate.net
Other Influencing Factors:
Halogenation: The introduction of halogen atoms onto the phenyl side chain of Fmoc-Phe-DAP derivatives has a profound impact on assembly morphology. rsc.org For instance, para-position fluorination resulted in thin fibrils, while chlorination at the same position led to the formation of nanotubes. rsc.org The steric profile and electronic properties of the halogen (Fluorine vs. Chlorine vs. Bromine) and its position on the ring (ortho, meta, para) can dictate whether fibrils, nanoribbons, or nanotubes are formed. rsc.org
Anions and Ionic Strength: For cationic phenylalanine derivatives, self-assembly is often initiated by adding salt to screen charge repulsion. nih.gov The identity of the anion in the salt (e.g., Cl⁻, Br⁻, I⁻) significantly influences the nanoscale morphology and gelation properties. nih.gov This interplay between the gelator's structure and the specific anion in its environment can lead to a wide polymorphism of assembled states. nih.gov
pH and Charge: The charge state of the molecule can be a determining factor. Cationic Fmoc-Phe derivatives were found to form unique sheet-based nanotube structures. researchgate.net This formation was dependent on the positive charge at the C-terminus, as the nanotubes were suppressed at a basic pH where the charge is neutralized, leading to the formation of only fibrils or worm-like micelles. researchgate.net
Table 2: Summary of Factors Influencing the Assembly Morphology of Phenylalanine Derivatives
| Derivative Class | Influencing Factor | Specific Modification / Condition | Resulting Morphology | Source |
|---|---|---|---|---|
| L-phenylalanine derivative | Central Core | Biphenyl core (FLPPFL) | Superhelical tubes | chinesechemsoc.org |
| L-phenylalanine derivative | Central Core | Phenyl core (FLPFL) | Primary helical nanofibers | chinesechemsoc.org |
| L-phenylalanine derivative | Solvent System | High EtOH concentration (≥50%) | Disappearance of helical structures | chinesechemsoc.org |
| Cationic Fmoc-Phe-DAP | Halogenation | para-Fluoro (4F) | Thin fibrils (6.8 ± 0.6 nm wide) | rsc.org |
| Cationic Fmoc-Phe-DAP | Halogenation | para-Chloro (4Cl) | Nanotubes (two groups of different diameters) | rsc.org |
| Cationic Fmoc-Phe-DAP | pH / Charge | Physiological pH (positive charge) | Nanotubes | researchgate.net |
| Cationic Fmoc-Phe-DAP | pH / Charge | Basic pH (charge reduced) | Fibrils / Worm-like micelles | researchgate.net |
Role of Phenylalanine Derivatives in Amyloid-Inspired Self-Assemblies
The self-assembly of peptides and amino acids into highly ordered, β-sheet-rich fibril structures, characteristic of amyloid pathologies, has inspired the development of novel functional materials. nih.gov Phenylalanine itself can spontaneously self-assemble into fibrils with amyloid-like properties, making it a key building block for studying these phenomena and designing new applications. nih.gov Researchers exploit this "amyloid-inspired" self-assembly by using phenylalanine derivatives to control and tune the aggregation process and the properties of the resulting materials. nih.gov
The introduction of modifications to the phenylalanine structure allows for precise control over the self-assembly kinetics and the final fibril morphology. For example, incorporating fluorinated phenylalanine derivatives into the model amyloid peptide NFGAIL was shown to alter the peptide's hydrophobicity and α-framework. fu-berlin.de This, in turn, specifically influenced the amyloid-folding kinetics and the morphology of the resulting fibrils. fu-berlin.de
Furthermore, phenylalanine derivatives are used to create entirely new functional materials that leverage the principles of amyloid assembly. In one study, a naphthalene (B1677914) diimide (NDI) core was conjugated to phenylalanine, creating a molecule that self-assembles into nanofibrils. nih.gov This system was designed to be redox-sensitive; under reducing conditions, the fibrils would morph into non-fibrillar aggregates, a process that could be reversed upon reoxidation. nih.gov This demonstrates a strategy for creating sophisticated, stimulus-responsive materials based on the amyloid assembly motif. nih.gov The importance of the aromatic residue in these assemblies is also highlighted in studies where phenylalanine is substituted with non-natural amino acids, such as 2-thienylalanine, within fragments of the amyloid-beta peptide, leading to nanostructures with different properties. researchgate.net
Table 3: Examples of Phenylalanine Derivatives in Amyloid-Inspired Systems
| Derivative / Modification | System Studied | Observed Effect / Application | Source |
|---|---|---|---|
| Fluorinated Phenylalanine Derivatives | Model peptide NFGAIL | Alters amyloid-folding kinetics and fibril morphology through changes in hydrophobicity. | fu-berlin.de |
| Naphthalene Diimide (NDI)-Phe Conjugates | Self-assembly of the conjugate | Forms fibrils that can be reversibly switched to amorphous aggregates via redox reactions. | nih.gov |
| 2-thienylalanine Substitution | Amyloid Beta (Aβ) peptide fragment | Substitution for phenylalanine resulted in different nanostructures and improved electronic conductance. | researchgate.net |
Emerging Research Applications in Materials Science and Technology
Nonlinear Optical Materials Based on Phenylalanine Derivatives
The quest for advanced materials for photonics and optoelectronics has led to investigations into organic molecules with significant nonlinear optical (NLO) properties. Amino acid-based crystals, including those derived from phenylalanine, are promising candidates because their chiral nature often leads to non-centrosymmetric crystal structures, a key requirement for second-order NLO effects. preprints.orgmdpi.compreprints.org These materials are being explored for applications in optical data storage, signal processing, and frequency conversion. mdpi.comjetir.org
Second Harmonic Generation (SHG) is a nonlinear optical process where two photons with the same frequency interact with a nonlinear material and are "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. preprints.orgpreprints.org For a material to exhibit SHG, it must lack a center of symmetry (be non-centrosymmetric). preprints.orgpreprints.org Phenylalanine derivatives are frequently studied for this property.
Research on L-phenylalanine (B559525) complexes has demonstrated their potential for SHG applications. For instance, L-phenylalanine nitric acid and L-phenylalanine doped Ammonium Dihydrogen Ortho Phosphate (B84403) (ADOP) crystals have shown notable SHG efficiency. jetir.org The SHG efficiency of L-Phenylalanine doped ADOP was found to be 2.02 times greater than that of the standard NLO material, potassium dihydrogen phosphate (KDP). jetir.org Another compound, L-Phenylalanine L-phenylalaninium bromide, was reported to have an SHG efficiency 4.5 times that of KDP. rsc.org
A dipeptide derivative, (Boc = tert-butoxycarbonyl)-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine, which self-assembles into microtapes, has been a subject of detailed study. preprints.orgrsc.org This material crystallizes in a non-centrosymmetric space group (P21), a prerequisite for SHG. rsc.org Optical SHG polarimetry estimated its effective NLO coefficient (deff) to be at least 0.67 pm V−1. rsc.org This value is significant, being only four times lower than that of a state-of-the-art β-barium borate (B1201080) (BBO) crystal, highlighting the potential of such dipeptides in NLO applications. preprints.orgrsc.org
| Compound | SHG Efficiency Comparison | Reference |
|---|---|---|
| L-Phenylalanine doped ADOP | 2.02 times that of KDP | jetir.org |
| L-Phenylalanine L-phenylalaninium bromide | 4.5 times that of KDP | rsc.org |
| Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine | deff ≥ 0.67 pm V−1 (approx. 1/4 of β-barium borate) | preprints.orgrsc.org |
While SHG is a second-order effect, materials can also exhibit third-order NLO phenomena, which are crucial for applications like optical switching, 3D optical memory, and optical limiting. mdpi.comnih.gov These properties are investigated using techniques like the Z-scan method, which measures the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂). mdpi.comnih.gov
L-phenylalanine l-phenylalaninium malonate (LPPMA) is one such crystal studied for its third-order NLO response. mdpi.comresearchgate.net Z-scan analysis revealed its nonlinear parameters, indicating its potential for third-order applications. mdpi.com Similarly, l-phenylalanine l-phenylalaninium formate (B1220265) (LPPF) was investigated using a femtosecond pulsed laser in a Z-scan setup. nih.gov The study found that LPPF exhibits strong reverse saturable absorption, a property essential for developing passive optical limiting devices that protect sensors and eyes from high-intensity laser damage. nih.gov
| Compound | Investigated Properties | Key Finding / Application | Reference |
|---|---|---|---|
| L-phenylalanine l-phenylalaninium malonate (LPPMA) | Nonlinear absorption (β), nonlinear refraction (n₂), χ(3) | Prospective material for NLO applications | mdpi.com |
| l-Phenylalanine l-phenylalaninium formate (LPPF) | β, n₂, χ(3) | Exhibits strong reverse saturable absorption; suitable for passive optical limiting | nih.gov |
Adsorption and Separation Technologies
The separation and purification of amino acids are vital in the pharmaceutical and food industries. Adsorption onto solid surfaces is a widely used technique for these purposes. elsevier.esmdpi.com L-phenylalanine's interaction with adsorbents like activated carbon has been studied extensively to optimize its recovery from aqueous solutions, such as fermentation broths. google.com
Activated carbon, a low-cost adsorbent with a high surface area and porous structure, has proven effective for adsorbing L-phenylalanine. redalyc.org Studies using activated carbon derived from date stones and sunflower meal have provided detailed insights into the adsorption process. elsevier.esmdpi.comredalyc.org
Kinetics: The adsorption process typically follows a pseudo-second-order kinetic model. redalyc.org An initial fast adsorption step is observed, followed by a slower phase until equilibrium is reached. mdpi.com
Equilibrium: The relationship between the amount of adsorbed phenylalanine and its concentration at equilibrium is well-described by the Langmuir isotherm model. redalyc.org The maximum adsorption capacity is strongly dependent on the pH of the solution. The highest capacity is achieved at a pH of around 5.7, which is close to the isoelectric point of L-phenylalanine (pI ≈ 5.48). elsevier.esmdpi.com At this pH, the zwitterionic nature of the amino acid, along with hydrophobic and electrostatic interactions, facilitates maximum adsorption. elsevier.es One study reported a maximum monolayer adsorption capacity of 188.3 mg/g for activated carbon prepared with potassium hydroxide. elsevier.esredalyc.org
Thermodynamics: Thermodynamic analysis indicates that the adsorption of L-phenylalanine onto activated carbon is a spontaneous and exothermic process, characteristic of physisorption. elsevier.esredalyc.org The decrease in adsorption capacity with increasing temperature confirms the exothermic nature of the interaction. nih.gov
| Parameter | Finding | Reference |
|---|---|---|
| Kinetic Model | Pseudo-second-order | redalyc.org |
| Equilibrium Model | Langmuir isotherm | redalyc.org |
| Optimal pH | ~5.7 (close to isoelectric point) | elsevier.esmdpi.com |
| Maximum Adsorption Capacity (q_max) | 188.3 mg/g (on ACK from date stones) | elsevier.esredalyc.org |
| Thermodynamics | Spontaneous and exothermic | elsevier.esredalyc.org |
| Primary Interactions | Hydrophobic, electrostatic, hydrogen bonding | elsevier.es |
Bioelectronic Devices and Sensors (Research Applications)
There is a growing demand for rapid, sensitive, and low-cost methods for detecting phenylalanine, primarily for diagnosing and monitoring the genetic disorder Phenylketonuria (PKU). rsc.orgrsc.org Electrochemical biosensors and bioelectronic devices based on phenylalanine derivatives are at the forefront of this research. nih.gov
The common principle for these sensors involves the enzymatic oxidation of L-phenylalanine by phenylalanine dehydrogenase (PheDH), which produces NADH. rsc.orgrsc.org The electrochemical detection of the generated NADH provides a signal that is proportional to the phenylalanine concentration. rsc.org To improve sensor performance, researchers modify electrode surfaces with nanomaterials. For instance, gold electrodes modified with electrochemically reduced graphene oxide (ERGO) have shown significantly enhanced electrocatalytic activity towards NADH oxidation, leading to lower limits of detection (LOD) and quantification (LOQ) and higher sensitivity for phenylalanine. rsc.org
Other approaches include organic bioelectronic devices, such as electrolyte-gated organic field-effect transistors (EGOFETs). researchgate.net By functionalizing the gate electrode or semiconductor layer with a recognition element, such as β-cyclodextrin derivatives, these devices can achieve selective detection of different phenylalanine enantiomers (D-Phe and L-Phe). researchgate.net Furthermore, photocurrent measurements using various gel substrates have been explored as a novel method for detecting L-phenylalanine in solution. mdpi.com
Cell Culture Scaffolds and Functional Biomaterials Research
The self-assembly capabilities of amino acids and their derivatives are being harnessed to create functional biomaterials for biomedical applications, such as scaffolds for 3D cell culture and tissue engineering. beilstein-journals.orgresearchgate.netresearchgate.net These materials are attractive due to their biocompatibility, biodegradability, and structural versatility. researchgate.net
Phenylalanine and its derivatives can self-assemble into various nanostructures, including nanofibers, nanotubes, and hydrogels, driven by noncovalent interactions like hydrogen bonding and π-π stacking between the phenyl rings. beilstein-journals.orgresearchgate.net For example, Fmoc-L-phenylalanine can be co-assembled with other functionalized amino acids to form hydrogels that selectively inhibit bacterial growth while remaining biocompatible with mammalian cells. beilstein-journals.org
Researchers have also developed two-component hydrogels from Fmoc-protected dipeptides that can support the viability and growth of fibroblast cells. researchgate.net These hydrogels effectively mimic the natural extracellular matrix (ECM) by presenting specific amino acid residues (like Arginine and Aspartate) on the nanofiber surface, which promotes cell adhesion. researchgate.net The ability to form these ordered, three-dimensional networks makes phenylalanine-based hydrogels promising scaffolds for regenerative medicine and advanced cell culture models. beilstein-journals.orgresearchgate.net
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing N-Phthaloyl-L-phenylalanine (a structurally related analog)?
Answer:
- Synthesis : N-Phthaloyl-L-phenylalanine is typically synthesized by reacting L-phenylalanine with phthalic anhydride under basic conditions. A stepwise procedure involves dissolving L-phenylalanine in NaOH, followed by controlled addition of phthalic anhydride under ice-cooling to prevent side reactions. The reaction mixture is stirred until completion, acidified to precipitate the product, and purified via recrystallization .
- Characterization : Confirmation of purity and structure requires TLC (silica gel, chloroform:methanol 9:1), NMR (¹H and ¹³C for phthaloyl and phenyl group identification), and HPLC (C18 column, UV detection at 254 nm). Mass spectrometry (ESI-MS) validates the molecular ion peak (m/z 311.3 for [M+H]⁺) .
Q. How do researchers assess the safety and handling protocols for phenylalanine derivatives in laboratory settings?
Answer:
- Safety Protocols : While N-Phthaloyl-L-phenylalanine is not classified as hazardous, standard precautions include wearing nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust (use fume hoods) and skin contact. Safety Data Sheets (SDS) recommend neutral pH storage (2–8°C) and desiccation to prevent hydrolysis .
- Handling : For derivatives with reactive groups (e.g., N-acryloylphenylalanine), conduct reactions in inert atmospheres (N₂/Ar) and monitor exothermic steps (e.g., acryloyl chloride addition) using ice baths .
Advanced Research Questions
Q. How can the ordered kinetic mechanism of phenylalanine dehydrogenase inform studies on N-phenyl-L-phenylalanine metabolism?
Answer:
- Kinetic Analysis : Rhodococcus phenylalanine dehydrogenase follows an ordered mechanism where NAD⁺ binds first, followed by L-phenylalanine. Product inhibition studies (ammonia and phenylpyruvate) and dead-end inhibitors (e.g., 3-phenylpropionate) reveal competitive/noncompetitive binding patterns. For this compound, similar assays can determine substrate specificity and catalytic efficiency (kcat/Kₘ) .
- Structural Insights : X-ray crystallography of enzyme-substrate complexes (e.g., E·NADH·L-phenylalanine at 1.25 Å resolution) identifies key residues (Lys78, Asp118) for catalysis. Molecular docking can predict interactions between modified substrates (e.g., N-phenyl derivatives) and the enzyme’s active site .
Q. How do researchers resolve contradictions in clinical trial data for phenylalanine-derived chemotherapeutics (e.g., L-PAM)?
Answer:
- Case Study : In L-PAM trials for breast cancer, premenopausal patients showed an 89% reduction in treatment failures vs. minimal effects in postmenopausal patients. Contradictions arise from hormonal influences on drug metabolism. Advanced approaches include:
- Subgroup Analysis : Stratify data by menopausal status, node positivity (1–3 vs. ≥4 nodes), and receptor status (ER/PR) to identify responsive cohorts .
- Pharmacokinetic Modeling : Measure plasma concentrations of L-PAM and metabolites (e.g., dihydroxy metabolite) to correlate exposure with efficacy/toxicity .
- Longitudinal Studies : Track disease-free intervals beyond 24 months to account for delayed relapses in postmenopausal groups .
Q. What structural analysis techniques are critical for studying hydrogen-bonding networks in phenylalanine derivatives?
Answer:
- X-Ray Crystallography : For N-Acryloylphenylalanine, single-crystal X-ray diffraction (0.009 Å resolution) reveals intermolecular N–H···O and O–H···O bonds forming 3D networks. Geometry parameters (bond angles, distances) are refined using SHELXL .
- Computational Modeling : Density Functional Theory (DFT) optimizes hydrogen-bonding energies, while Hirshfeld surface analysis quantifies interaction contributions (e.g., 15% H-bonding in N-acryloylphenylalanine) .
Q. How can researchers optimize synthetic routes for phenylalanine-based peptidomimetics?
Answer:
- Solid-Phase Synthesis : Use Fmoc-protected this compound (e.g., Novabiochem® 8.52333) on Wang resin. Activate carboxyl groups with HBTU/DIPEA and monitor coupling via Kaiser test. Cleave with TFA/water (95:5) .
- Purity Optimization : Employ reverse-phase HPLC (C8 column, 0.1% TFA in acetonitrile/water gradient) and characterize by HRMS (Q-TOF) to confirm mass accuracy (<2 ppm error) .
Q. What statistical frameworks are recommended for analyzing preclinical data on phenylalanine derivatives?
Answer:
- NIH Guidelines : Follow NIH preclinical reporting standards (e.g., randomization, blinding) to minimize bias. Use Kaplan-Meier survival curves with log-rank tests for time-to-event data (e.g., tumor growth inhibition) .
- Multivariate Regression : Adjust for covariates (e.g., tumor volume, weight) using Cox proportional hazards models. Report hazard ratios (HR) with 95% confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
